molecular formula C24H27F3N4O3 B10860250 Afp-464 free salt

Afp-464 free salt

Cat. No.: B10860250
M. Wt: 476.5 g/mol
InChI Key: PRXJGLUMVDSFAU-HNNXBMFYSA-N
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Description

Chemical Identity and Structural Characterization of AFP-464 Free Salt

Molecular Architecture and Stereochemical Configuration

This compound belongs to the chromen-4-one class of compounds, featuring a benzopyranone core substituted with amino, fluoro, and methyl groups. Its molecular formula, C₂₂H₂₃F₃N₄O₃ , corresponds to a molecular weight of 448.4 g/mol . The compound’s stereochemistry is absolute, with a single defined stereocenter at the C2 position of the hexanamide side chain, conferring S-configuration .

The structural backbone consists of:

  • A 7-methyl-6,8-difluoro-4-oxochromen-2-yl moiety, which forms the planar aromatic system.
  • A 2-fluorophenyl group attached at the C2 position of the chromenone.
  • An (S)-configured hexanamide side chain with terminal amino groups at positions 2 and 6.

The SMILES notation (CC1=C(F)C2=C(C(=O)C=C(O2)C3=CC(F)=C(NC(=O)[C@@H](N)CCCCN)C=C3)C(N)=C1F) and InChI key (WHWJKUICJXPKFQ-ZDUSSCGKSA-N) explicitly define the connectivity and stereochemistry . The presence of three fluorine atoms and two primary amines contributes to both polarity and hydrogen-bonding capacity.

Table 1: Key Molecular Properties
Property Value Source
Molecular Formula C₂₂H₂₃F₃N₄O₃
Molecular Weight 448.4 g/mol
Defined Stereocenters 1 (S-configuration)
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 9
XLogP3 2.1

Physicochemical Profile: Solubility, Stability, and Crystallographic Properties

This compound demonstrates aqueous solubility in both water and 5% dextrose solutions, a critical attribute for intravenous formulation . Stability studies indicate that diluted solutions (0.25–2.5 mg/mL in 5% dextrose) remain stable at room temperature for up to 24 hours, though the lyophilized form requires storage at controlled room temperature to prevent degradation .

Crystallographic data for this compound remain unreported in the available literature. However, the compound’s methanesulfonate salt (AFP464 dimethanesulfonate) has been characterized with a molecular weight of 641 g/mol and solubility in aqueous buffers . The free base lacks ionizable groups beyond its primary amines, suggesting a pKa profile dominated by the ε-amino group of the lysine-derived side chain.

Spectroscopic Characterization: NMR, Mass Spectrometry, and X-ray Diffraction Patterns

While detailed nuclear magnetic resonance (NMR) spectra are not publicly disclosed, the exact mass of this compound is reported as 448.17222509 Da , consistent with its molecular formula . High-resolution mass spectrometry (HRMS) would theoretically show a molecular ion peak at m/z 448.17, with fragment ions arising from cleavage of the chromenone-phenyl bond (e.g., m/z 279.08 for the fluorinated chromenone fragment).

X-ray diffraction data are unavailable for the free salt, though the methanesulfonate salt’s crystalline structure likely involves hydrogen bonding between the sulfonate groups and the compound’s amines. Fourier-transform infrared spectroscopy (FTIR) would expectedly show stretches for carbonyl (C=O, ~1700 cm⁻¹), aromatic C-F (~1250 cm⁻¹), and primary amine N-H (~3300 cm⁻¹) groups.

Properties

Molecular Formula

C24H27F3N4O3

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-2,8-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]octanamide

InChI

InChI=1S/C24H27F3N4O3/c1-12-20(26)22(30)19-17(32)11-18(34-23(19)21(12)27)13-7-8-16(14(25)10-13)31-24(33)15(29)6-4-2-3-5-9-28/h7-8,10-11,15H,2-6,9,28-30H2,1H3,(H,31,33)/t15-/m0/s1

InChI Key

PRXJGLUMVDSFAU-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCCCN)N)F)N)F

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCCCN)N)F)N)F

Origin of Product

United States

Preparation Methods

Core Flavone Scaffold Construction

The synthesis of AFP-464 begins with the assembly of its polyfluorinated flavone backbone. A convergent approach is employed, involving:

  • Friedel-Crafts Acylation : 3,5-Dimethoxyaniline undergoes acetylation using acetyl chloride in the presence of SnCl₄ as a Lewis acid, yielding regioisomeric aminoacetophenones. Tin(IV) chloride proves critical for regioselectivity, favoring the 2-acetyl-4,6-dimethoxyaniline isomer (yield: 68–72%).

  • Cyclization : The acetylated intermediate is treated with aroyl chlorides or carboxylic acids under basic conditions (e.g., KOtBu) to form the flavone core via intramolecular cyclization. Methoxy groups at positions 4 and 6 enhance electronic stabilization during this step.

Introduction of the Amino Side Chain

A chiral amine side chain is introduced via nucleophilic substitution or reductive amination:

  • Substitution Reaction : The 7-position hydroxyl group of the flavone is replaced with a bromine atom, followed by reaction with (S)-2-aminopentane-1,5-diamine in DMF at 80°C.

  • Reductive Amination : Alternatively, a ketone intermediate reacts with the diamine under hydrogenation conditions (Pd/C, H₂, 50 psi), achieving stereochemical control (ee >98%).

Final Deprotection and Isolation

Methoxy groups are selectively demethylated using BBr₃ in dichloromethane (-78°C to 0°C), yielding the free phenolic AFP-464 free base. Crude product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) and recrystallized from ethanol/water (purity >99% by HPLC).

Salt Formation Methodologies

Selection of Counterions

AFP-464 free base is converted to salts to enhance solubility and stability. Common counterions include:

CounterionpKa of AcidSolubility (mg/mL, H₂O)Stability (40°C/75% RH, 3 mo)Source
Sulfate-3.012.5 ± 0.8No recrystallization
Tosylate-1.38.2 ± 0.5<5% degradation
Mesylate-1.910.1 ± 0.6No phase change

Sulfate salts exhibit optimal Tg elevation (ΔTg = +19.7°C vs. free base), reducing molecular mobility and enhancing amorphous solid dispersion (ASD) stability.

Solvent Evaporation Technique

Procedure :

  • Equimolar AFP-464 free base and H₂SO₄ are dissolved in acetone/water (4:1 v/v) at 45°C.

  • Solvent is removed via rotary evaporation (45°C, 200 mbar), followed by vacuum drying (25°C, 0.1 mbar, 24 h).

  • The amorphous sulfate salt is milled cryogenically (Freezer/Mill, SPEX) and sieved (<250 μm).

Key Parameters :

  • Drug loading: 5–30% (w/w) in PVPVA polymer

  • Residual solvent: <0.1% (ICH Q3C)

Anti-Solvent Crystallization

For crystalline salts:

  • AFP-464 free base and p-toluenesulfonic acid are dissolved in hot methanol (60°C).

  • Water is added dropwise (anti-solvent) until cloud point, inducing crystallization.

  • Crystals are filtered, washed with cold methanol/water (1:1), and dried under N₂.

Yield : 82–85% (XRD-confirmed crystallinity).

Process Optimization and Scale-Up

Stability-Driven Design

Accelerated stability studies (40°C/75% RH) guide salt selection:

  • Sulfate ASDs : Maintain amorphous state for 6 months (PXRD) with >95% drug release in 60 min (Wood’s intrinsic dissolution).

  • Hydrochloride Salts : Recrystallize at DL >10%, reducing bioavailability.

Continuous Manufacturing

Patented extrusion methods (US20200108071A1) enable large-scale production:

  • Hot-Melt Extrusion : AFP-464 sulfate and PVPVA are blended (30% DL) and extruded at 120°C (residence time: 2 min).

  • Output : 5 kg/h with RSD <2% in content uniformity.

Analytical Characterization

Structural Confirmation

TechniqueParametersKey Findings
¹H NMR (500 MHz)DMSO-d6, δ 7.85 (d, J=8.5 Hz, 2H)Aromatic protons of flavone
HRMSm/z 449.1582 [M+H]⁺ (calc. 449.1585)Molecular ion confirmed
FTIR1654 cm⁻¹ (C=O), 1540 cm⁻¹ (C-F)Functional groups validated

Salt Purity Assessment

  • HPLC : C18 column, 65:35 MeOH/H₂O, 1 mL/min, λ=338 nm. Purity: 99.8% (area normalization).

  • Elemental Analysis : S content = 7.2% (theory: 7.1% for sulfate).

Challenges and Mitigation Strategies

Polymorphic Transitions

  • Risk : Sulfate salts form hydrates above 70% RH.

  • Solution : Storage with desiccants (silica gel) maintains anhydrous form.

Residual Solvents

  • GC-MS Detection : Acetone <50 ppm (USP <500 ppm).

  • Process Adjustment : Switch to ethanol/water co-solvent reduces residuals .

Chemical Reactions Analysis

Types of Reactions

AFP-464 FREE SALT undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated and alkylated derivatives of this compound, which have varying degrees of biological activity .

Scientific Research Applications

In Vitro Studies

In vitro assays have demonstrated that AFP-464 exhibits cytotoxic effects on several cancer cell lines. The National Cancer Institute's 60-cell line screen revealed notable sensitivity in breast (MCF-7), ovarian (OVCAR-5), lung (NCI-H226), and renal (A498, CaKi-1) cancer cell lines. For instance:

Cell Line GI50 (µM) Effect
MCF-70.7 - 3High growth inhibition
OVCAR-5<6Significant cytotoxicity
A498<6Marked sensitivity
CaKi-1<6High sensitivity

The compound's activity correlates with the production of metabolites due to cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 .

In Vivo Studies

In vivo studies using xenograft models have confirmed AFP-464's antitumor efficacy. Mice bearing renal and breast cancer xenografts treated with AFP-464 showed significant tumor growth inhibition:

Tumor Type Treatment Dosage (mg/kg) Tumor Volume Reduction (%)
Renal Carcinoma570
Breast Carcinoma7465

These findings suggest that AFP-464 is particularly effective for tumors expressing cytoplasmic AhR .

Clinical Trials

AFP-464 was evaluated in phase II clinical trials for patients with estrogen receptor-positive breast cancer. The treatment regimen involved administering 74 mg/m² as a three-hour intravenous infusion on specific days within a 21-day cycle. However, development was discontinued due to various factors, including safety concerns observed during trials .

Case Studies

Several case studies have illustrated AFP-464's potential in treating resistant cancer types:

  • Case Study: MCF-7 Breast Cancer
    • Objective: Assess the sensitivity of MCF-7 cells to AFP-464.
    • Findings: Significant reduction in cell viability after treatment with AFP-464 at IC50 concentrations.
    • Conclusion: Supports the use of AFP-464 in estrogen-positive breast cancer treatment strategies.
  • Case Study: Renal Cancer Xenografts
    • Objective: Evaluate tumor response to AFP-464 in vivo.
    • Findings: Notable tumor volume reduction and increased apoptosis markers in treated mice.
    • Conclusion: Demonstrates potential for AFP-464 as a therapeutic option for renal cancers.

Mechanism of Action

AFP-464 FREE SALT exerts its effects through several mechanisms:

Comparison with Similar Compounds

Molecular Properties

  • Formula : C22H23F3N4O3·2CH4O3S
  • Molecular Weight : 640.65 g/mol
  • Charge : Neutral .

Clinical Development A Phase II trial (NCT01233947) evaluated AFP-464 at 74 mg/m² administered intravenously on days 1 and 8 of a 21-day cycle. However, development was terminated despite promising preclinical activity .

Comparison with Similar Compounds

AFP-464 belongs to the aminoflavone class, which shares structural and mechanistic similarities with other DNA-binding and AhR-modulating agents. Below is a comparative analysis based on available evidence:

Mechanism of Action

  • AFP-464: Activates AhR, leading to metabolic conversion into DNA-adducting species.

Preclinical Efficacy

Compound Target Cell Lines Synergy with Chemotherapeutics Key Findings
AFP-464 MCF-7, renal neoplastic cells Paclitaxel, camptothecin Blocks HIF-1α; AhR-dependent apoptosis
(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) N/A N/A High GI absorption, BBB permeability; no direct anticancer data
  • HIF-1α Inhibitors : Unlike AFP-464, most HIF inhibitors (e.g., PX-478) directly target hypoxia pathways without AhR activation. AFP-464’s dual mechanism (AhR/HIF-1α) is unique .

Clinical Progress

  • AFP-464 : Reached Phase II but discontinued due to undisclosed reasons, possibly efficacy or toxicity concerns .
  • Analog Compounds: No clinical data available for structurally related compounds listed in EP 4 219 465 A2 (e.g., Cmpd 701–703) .

Pharmacokinetic and Physicochemical Properties

Property AFP-464 Free Salt CAS 1046861-20-4
Solubility Not reported 0.24 mg/mL (ESOL)
Log P (Consensus) Not reported 2.15 (XLOGP3)
Bioavailability Score Not reported 0.55
  • Key Differentiator : AFP-464’s prodrug design enhances tumor-specific activation, whereas CAS 1046861-20-4 lacks prodrug functionality .

Q & A

Q. How to design a reproducible experimental protocol to evaluate the anti-cancer efficacy of AFP-464 free salt in vitro?

Answer:

  • Cell Line Selection: Use validated cell lines (e.g., MCF-7 for HIF-1α inhibition ) and include aggressive lines (e.g., MDA-MB-231) as negative controls to assess selectivity.
  • Dose-Response Curves: Perform serial dilutions (e.g., 1 nM–10 µM) to determine IC50 values. Include vehicle controls (e.g., DMSO) to isolate solvent effects.
  • Assay Endpoints: Measure proliferation via MTT assays, apoptosis via flow cytometry (Annexin V/PI), and HIF-1α suppression via Western blot .
  • Replicates: Use triplicate wells across three independent experiments to ensure statistical power .

Q. What analytical methods are critical for confirming the purity and stability of this compound batches in preclinical studies?

Answer:

  • HPLC-MS: Quantify peptide content and detect impurities (>95% purity threshold) .
  • Salt Content Analysis: Use ion chromatography to verify residual salt levels, ensuring consistency between batches .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor changes via UV-Vis spectroscopy .
  • Documentation: Adhere to ICH guidelines for reporting impurities and storage conditions .

Q. How to address batch-to-batch variability in this compound when replicating published results?

Answer:

  • Quality Control: Request batch-specific certificates of analysis (CoA) detailing peptide/salt content, solubility, and impurities .
  • Normalization: Adjust concentrations using peptide content data (not mass) to account for variability .
  • Inter-Lab Validation: Share samples with collaborating labs to cross-validate findings .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s efficacy across different cancer cell lines (e.g., MCF-7 vs. MDA-MB-231)?

Answer:

  • Mechanistic Profiling: Compare HIF-1α expression baselines (qRT-PCR) and post-treatment suppression kinetics (Western blot) in responsive vs. resistant lines .
  • Transcriptomic Analysis: Perform RNA-seq to identify differential pathway activation (e.g., apoptosis, hypoxia response) .
  • Microenvironment Modeling: Incorporate 3D co-culture systems or hypoxia chambers to mimic in vivo conditions .

Q. What methodologies can elucidate the synergistic mechanism between this compound and paclitaxel in breast cancer models?

Answer:

  • Combination Index (CI): Use Chou-Talalay analysis to classify synergy (CI < 1) vs. antagonism (CI > 1) across dose ratios .
  • Cell Cycle Analysis: Assess paclitaxel-induced mitotic arrest (e.g., phospho-histone H3 staining) and AFP-464’s impact on HIF-1α-driven survival pathways .
  • In Vivo Validation: Test synergy in xenograft models with dual-agent pharmacokinetic monitoring .

Q. How to optimize this compound formulations for enhanced blood-brain barrier (BBB) penetration in glioblastoma studies?

Answer:

  • Lipid Nanoparticle Encapsulation: Use microfluidic mixing to prepare PEGylated liposomes; assess encapsulation efficiency via dialysis .
  • BBB Permeability Assays: Utilize in vitro models (e.g., hCMEC/D3 monolayers) and measure transendothelial electrical resistance (TEER) .
  • In Vivo Imaging: Track biodistribution via fluorescent or radiolabeled AFP-464 in murine models .

Data Analysis & Contradiction Management

Q. How to statistically validate conflicting results in this compound’s cytotoxicity across independent studies?

Answer:

  • Meta-Analysis: Aggregate datasets using PRISMA guidelines; apply random-effects models to account for heterogeneity .
  • Sensitivity Analysis: Identify outliers by comparing experimental variables (e.g., serum concentration, passage number) .
  • Machine Learning: Train classifiers (e.g., random forests) to predict response variability based on genomic features .

Q. What strategies ensure robust reproducibility when transitioning this compound from in vitro to in vivo models?

Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
  • Dose Escalation: Use the modified Fibonacci design to identify maximum tolerated doses (MTD) in rodents .
  • Biomarker Correlation: Link in vitro IC50 values to tumor regression metrics (e.g., RECIST criteria) .

Methodological Resources

  • Quality Control: Refer to ICH Q2(R1) for analytical validation .
  • Synergy Analysis: Use CompuSyn software for Chou-Talalay CI calculations .
  • Data Reporting: Follow AIMRAD (Abstract, Introduction, Methods, Results, and Discussion) structure for clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.